molecular formula C11H16N2O3 B10971293 N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide

N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide

Cat. No.: B10971293
M. Wt: 224.26 g/mol
InChI Key: FZCSNGBRUCTKMS-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide is a chemical compound that features a furan ring attached to a carboxamide group, which is further linked to a morpholine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and morpholine moiety can engage in hydrogen bonding and hydrophobic interactions with the active sites of target proteins, modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes or signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(morpholin-4-yl)ethyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, a morpholine ring, and a carboxamide group. This unique structure allows it to interact with a diverse range of biological targets, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

N-(2-morpholin-4-ylethyl)furan-2-carboxamide

InChI

InChI=1S/C11H16N2O3/c14-11(10-2-1-7-16-10)12-3-4-13-5-8-15-9-6-13/h1-2,7H,3-6,8-9H2,(H,12,14)

InChI Key

FZCSNGBRUCTKMS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=CO2

Origin of Product

United States

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